![molecular formula C33H25N5 B10872203 7-benzyl-2-(2-methylphenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10872203.png)
7-benzyl-2-(2-methylphenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
7-benzyl-2-(2-methylphenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes multiple aromatic rings and nitrogen atoms, makes it a subject of interest for researchers in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-2-(2-methylphenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and sustainable methodologies are often applied. This includes the use of microwave-assisted synthesis and other eco-friendly techniques to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
7-benzyl-2-(2-methylphenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like toluene or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
7-benzyl-2-(2-methylphenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties, particularly as a CDK2 inhibitor.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-benzyl-2-(2-methylphenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Also studied as a CDK2 inhibitor.
Properties
Molecular Formula |
C33H25N5 |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
10-benzyl-4-(2-methylphenyl)-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C33H25N5/c1-23-13-11-12-20-27(23)31-35-33-29-28(25-16-7-3-8-17-25)30(26-18-9-4-10-19-26)37(21-24-14-5-2-6-15-24)32(29)34-22-38(33)36-31/h2-20,22H,21H2,1H3 |
InChI Key |
ZIRGGYFTBPADPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=NC4=C(C3=N2)C(=C(N4CC5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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